molecular formula C17H19ClO B169646 4-tert-Butyl-4'-chlorobenzhydrol CAS No. 130210-29-6

4-tert-Butyl-4'-chlorobenzhydrol

Cat. No.: B169646
CAS No.: 130210-29-6
M. Wt: 274.8 g/mol
InChI Key: XYUQBWAERKVOQD-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-chlorobenzhydrol is an organic compound with the molecular formula C17H19ClO It is a derivative of benzhydrol, featuring a tert-butyl group and a chlorine atom attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butyl-4’-chlorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4-tert-butyl-4’-chlorobenzophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods: Industrial production of 4-tert-Butyl-4’-chlorobenzhydrol often involves large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for yield and purity, with careful control of temperature, solvent, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-4’-chlorobenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-tert-Butyl-4’-chlorobenzhydrol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-4’-chlorobenzhydrol involves its interaction with various molecular targets. In reduction reactions, it acts as a hydrogen donor, facilitating the conversion of carbonyl groups to hydroxyl groups. In substitution reactions, the chlorine atom is replaced by nucleophiles, altering the compound’s chemical structure and properties .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11,16,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUQBWAERKVOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373795
Record name 4-tert-Butyl-4'-chlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130210-29-6
Record name 4-tert-Butyl-4'-chlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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